4-(3-CYANOPROPOXY)-BENZAMIDE
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Overview
Description
4-(3-CYANOPROPOXY)-BENZAMIDE: is an organic compound with the molecular formula C11H12N2O2 It is a derivative of benzamide, where the benzamide core is substituted with a 3-cyanopropoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including 4-(3-CYANOPROPOXY)-BENZAMIDE, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the reaction of 4-hydroxybenzamide with 3-bromopropionitrile in the presence of a base to form the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(3-CYANOPROPOXY)-BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-(3-carboxypropoxy)benzamide.
Reduction: Formation of 4-(3-aminopropoxy)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(3-CYANOPROPOXY)-BENZAMIDE has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(3-CYANOPROPOXY)-BENZAMIDE involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that benzamide derivatives can act on various enzymes and receptors, influencing biological processes such as enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-Hydroxybenzamide: A hydroxyl-substituted benzamide.
4-(3-Aminopropoxy)benzamide: A reduction product of 4-(3-CYANOPROPOXY)-BENZAMIDE.
Uniqueness: this compound is unique due to the presence of the cyanopropoxy group, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-(3-cyanopropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDRFMIQSCLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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